GSK343 is a potent, cell-active, and S-adenosyl-L-methionine (SAM)-competitive small molecule inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It functions by directly blocking the enzymatic activity of EZH2, leading to decreased trimethylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic mark for gene silencing. This compound was developed as a selective chemical probe to enable precise investigation into the biological roles of EZH2 in gene expression and cancer pathology.
While other EZH2 inhibitors like GSK126 and EPZ-6438 exist, they are not functionally interchangeable with GSK343. Key differentiators in selectivity against the close homolog EZH1 can lead to divergent biological outcomes, confounding target validation studies. For example, dual EZH1/EZH2 inhibitors such as UNC1999 may be preferred for contexts where both enzymes are compensatory, whereas GSK343 is designed for isolating EZH2-specific effects. Furthermore, compounds optimized for in vivo pharmacokinetics may carry a different cost and property profile, making GSK343 a more targeted and economical choice for specific in vitro and cell-based assays where high EZH2-over-EZH1 selectivity is the primary requirement.
GSK343 demonstrates superior selectivity for EZH2 over its close homolog EZH1 when compared to other common inhibitors. In biochemical assays, GSK343 is 60-fold more selective for EZH2 than EZH1. This provides a distinct advantage over dual EZH1/EZH2 inhibitors like UNC1999, which is only about 10-fold selective, and is comparable to other dedicated EZH2 inhibitors like GSK126.
| Evidence Dimension | Biochemical Selectivity (EZH2 vs. EZH1) |
| Target Compound Data | 60-fold selectivity for EZH2 |
| Comparator Or Baseline | UNC1999: ~10-fold selectivity |
| Quantified Difference | Approximately 6x higher selectivity over EZH1 compared to UNC1999 |
| Conditions | Cell-free biochemical methyltransferase assays. |
This high selectivity minimizes confounding off-target effects from EZH1 inhibition, ensuring that observed results are attributable specifically to EZH2 modulation.
GSK343 effectively engages its target in a cellular context, potently reducing levels of the H3K27me3 epigenetic mark. In HCC1806 breast cancer cells, GSK343 inhibited H3K27 trimethylation with an IC50 of approximately 174 nM. This level of cellular activity confirms the compound's ability to cross the cell membrane and inhibit EZH2 in a functional cellular environment, a critical prerequisite for its use in cell-based screening and mechanistic studies.
| Evidence Dimension | Cellular IC50 for H3K27me3 Reduction |
| Target Compound Data | 174 nM |
| Comparator Or Baseline | N/A (Demonstration of cellular activity) |
| Quantified Difference | N/A |
| Conditions | HCC1806 breast cancer cell line, immunofluorescence or Western blot-based detection. |
This provides buyers with confidence that GSK343 is not just a potent biochemical inhibitor but is a validated tool for reliably modulating epigenetic pathways within living cells.
GSK343 is characterized by low membrane permeability, as determined in Caco-2 cell assays (Papp < 1.0 x 10⁻⁶ cm/s). While this indicates unsuitability for oral in vivo studies, it defines the compound as a specialized tool for direct application in controlled environments such as biochemical assays and standard cell culture. This contrasts with compounds like GSK126, which were further developed for improved pharmacokinetic properties for in vivo use. For researchers focused on in vitro screening, target validation, or cell-based mechanistic studies, GSK343's profile allows for cost-effective procurement without the unnecessary features of an in vivo-optimized drug candidate.
| Evidence Dimension | Apparent Permeability Coefficient (Papp) |
| Target Compound Data | < 1.0 x 10⁻⁶ cm/s |
| Comparator Or Baseline | High permeability benchmark: > 10 x 10⁻⁶ cm/s |
| Quantified Difference | Qualifies as a low-permeability compound. |
| Conditions | Caco-2 cell monolayer permeability assay. |
This positions GSK343 as the right-fit, economical choice for in vitro and cellular experiments, avoiding the premium paid for pharmacokinetic properties that are irrelevant to the application.
For experiments designed to confirm that a cellular phenotype is a direct result of EZH2 inhibition, GSK343 is the appropriate tool. Its high selectivity over the closely related EZH1 ensures that observed effects are not convoluted by off-target inhibition, providing clearer, more publishable data.
GSK343's proven ability to potently inhibit H3K27me3 in multiple cancer cell lines makes it a reliable positive control and benchmark compound for cell-based assays. Its established cellular IC50 provides a clear concentration range for effective use in high-throughput screening and dose-response studies.
As a direct, SAM-competitive inhibitor with a low nanomolar IC50, GSK343 is ideally suited for in vitro studies of EZH2 enzyme kinetics and for screening other potential inhibitors. Its profile as a dedicated in vitro tool makes it a cost-effective choice for these applications.